

Diethyl Tartrate vs. Diisopropyl Tartrate in Sharpless Epoxidation: A Comparative Guide

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Compound of Interest

Compound Name: Diethyl tartrate

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For researchers, scientists, and drug development professionals, the Sharpless asymmetric epoxidation stands as a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of prochiral allylic alcohols to chiral 2,3-epoxyalcohols. The choice of the chiral ligand is a critical determinant of the reaction's success. This guide provides a detailed comparison of two of the most common chiral ligands, **diethyl tartrate** (DET) and diisopropyl tartrate (DIPT), supported by experimental data to inform your selection process.

The Sharpless epoxidation, a Nobel Prize-winning reaction, utilizes a catalyst system composed of titanium tetrakisopropoxide ($\text{Ti}(\text{Oi-Pr})_4$), a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP)[1]. This method is renowned for its reliability and high enantioselectivity across a broad range of primary and secondary allylic alcohols[1]. The chiral tartrate directs the stereochemical outcome of the epoxidation, with the choice between DET and DIPT often influencing the enantiomeric excess (ee%), yield, and reaction rate.

Performance Comparison: DET vs. DIPT

While both DET and DIPT are highly effective, their performance can be substrate-dependent. Generally, DIPT, with its bulkier isopropyl groups, can offer enhanced enantioselectivity in certain cases and is often the preferred ligand for the kinetic resolution of secondary allylic alcohols[2]. The following table summarizes the performance of DET and DIPT in the Sharpless epoxidation of various allylic alcohols, with data extracted from the seminal work of Gao, Y. et al. in the Journal of the American Chemical Society (1987).

Substrate	Chiral Ligand	Temp (°C)	Time (h)	Yield (%)	ee (%)
Geraniol	(+)-DET	-20	3.5	95	91
(E)-2-Hexen-1-ol	(+)-DIPT	-20	3	89	>98
(E)-3-Methyl-2-penten-1-ol	(+)-DIPT	-20	2	65	90
(E)- α -Phenylcinna myl alcohol	(+)-DET	-12	11	88	95
(Z)- α -Phenylcinna myl alcohol	(+)-DET	-20	14	80	80
1-Tridecen-3-ol	(+)-DIPT	-20	4	92	95

Key Observations:

- **Enantioselectivity:** For some substrates, such as (E)-2-Hexen-1-ol, DIPT provides significantly higher enantioselectivity (>98% ee) compared to what is typically observed with DET.
- **Substrate Structure:** The steric and electronic properties of the allylic alcohol play a crucial role in determining the optimal tartrate. The examples above illustrate that there is no universal "better" tartrate; the choice must be tailored to the specific substrate.
- **Kinetic Resolution:** DIPT is generally the ligand of choice for the kinetic resolution of racemic secondary allylic alcohols, often leading to high enantiomeric excess for the remaining unreacted alcohol[2].

Experimental Protocols

The following is a general, representative protocol for a catalytic Sharpless asymmetric epoxidation.

Materials:

- Allylic alcohol
- Anhydrous dichloromethane (CH_2Cl_2)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{Oi-Pr})_4$)
- L-(+)-**Diethyl tartrate** (L-(+)-DET) or L-(+)-Diisopropyl tartrate (L-(+)-DIPT)
- tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or isooctane)
- Powdered 3Å or 4Å molecular sieves

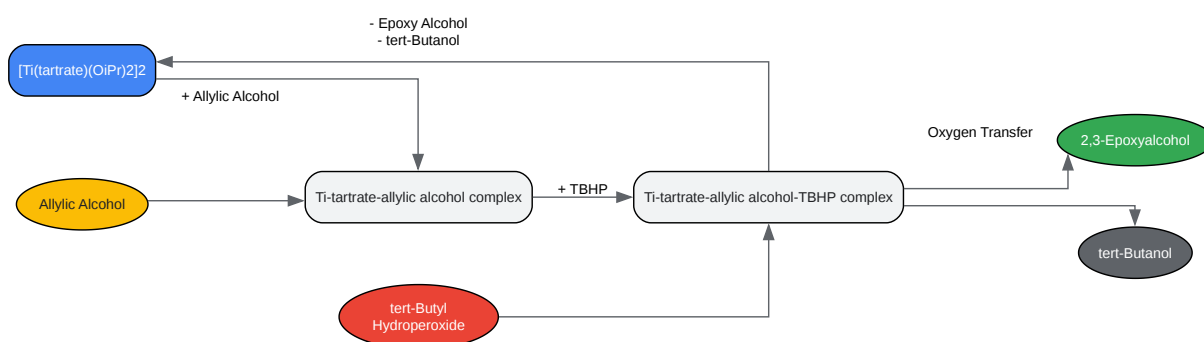
Procedure:

- A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (approximately 0.5 g per mmol of allylic alcohol).
- Anhydrous dichloromethane is added, and the suspension is cooled to $-20\text{ }^\circ\text{C}$.
- L-(+)-**Diethyl tartrate** or L-(+)-diisopropyl tartrate (typically 1.2 equivalents relative to the titanium isopropoxide) is added to the stirred suspension.
- Titanium(IV) isopropoxide (typically 1.0 equivalent relative to the tartrate) is then added, and the mixture is stirred for at least 30 minutes at $-20\text{ }^\circ\text{C}$ to allow for the formation of the chiral catalyst.
- The allylic alcohol (1.0 equivalent) is added to the reaction mixture.
- tert-Butyl hydroperoxide (1.5 to 2.0 equivalents) is added dropwise, maintaining the internal temperature at or below $-20\text{ }^\circ\text{C}$.
- The reaction is stirred at $-20\text{ }^\circ\text{C}$ and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred at room temperature for at least one hour to hydrolyze the titanium species.
- The resulting heterogeneous mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
- The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude epoxy alcohol can be purified by flash column chromatography.

Reaction Mechanism and Stereochemical Model

The active catalyst in the Sharpless epoxidation is a dimeric titanium tartrate complex. The allylic alcohol and tert-butyl hydroperoxide coordinate to the titanium center, and the oxygen atom is delivered to one face of the double bond, as directed by the chirality of the tartrate ligand.



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Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Conclusion

The choice between **diethyl tartrate** and diisopropyl tartrate in the Sharpless asymmetric epoxidation is a nuanced one that depends on the specific allylic alcohol substrate. While both ligands generally provide high yields and enantioselectivities, DIPT may offer superior results for certain substrates and is the preferred ligand for kinetic resolutions. The experimental data presented in this guide serves as a valuable resource for researchers in selecting the optimal chiral ligand to achieve their desired synthetic outcomes. Careful consideration of the substrate structure and the desired level of enantiopurity will guide the rational selection of the appropriate tartrate for this powerful and versatile reaction.

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References

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